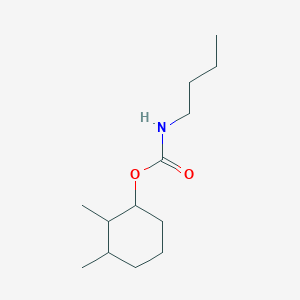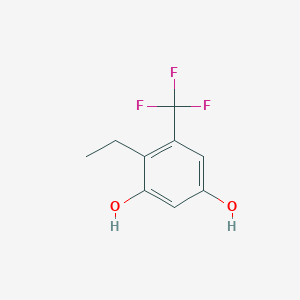
4-(4-methoxyphenyl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resorcinol, also known as benzene-1,3-diol, is a phenolic compound with the chemical formula C6H4(OH)2. It is one of three isomeric benzenediols, specifically the 1,3-isomer (or meta-isomer). Resorcinol crystallizes from benzene as colorless needles that are readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resorcinol is produced in several steps from benzene. The process begins with the dialkylation of benzene with propylene to give 1,3-diisopropylbenzene. This is followed by oxidation and Hock rearrangement of the disubstituted arene, resulting in the formation of acetone and resorcinol .
Industrial Production Methods: Resorcinol is produced industrially by sulfonating benzene with fuming sulfuric acid and fusing the resulting benzenedisulfonic acid with caustic soda . This method has been largely replaced by the Hock rearrangement process due to the generation of sulfur-containing waste in the former method .
Chemical Reactions Analysis
Types of Reactions: Resorcinol undergoes various chemical reactions, including:
Oxidation: Resorcinol can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxybenzene derivatives.
Substitution: Resorcinol can undergo halogenation, alkylation, acylation, sulfonation, nitration, and nitrosation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Major Products Formed:
Oxidation: Quinones
Reduction: Dihydroxybenzene derivatives
Substitution: Halogenated, alkylated, acylated, sulfonated, nitrated, and nitrosated resorcinol derivatives.
Scientific Research Applications
Resorcinol has a wide range of applications in various fields:
Chemistry: Used as a chemical intermediate in the production of dyes, explosives, and pharmaceuticals.
Biology: Employed in the synthesis of various biologically active compounds.
Industry: Utilized in the manufacture of resins, plastics, and adhesives.
Mechanism of Action
Resorcinol exerts its effects through several mechanisms:
Keratolytic Activity: Helps remove hard, scaly, or roughened skin by breaking down keratin.
Anti-thyroidal Activity: Inhibits peroxidases in the thyroid, blocking the synthesis of thyroid hormones and causing goiter.
Antioxidant and Prooxidant Effects: Acts as a donor of electrons or hydrogen atoms in antioxidant action, while oxidation yields catechols or hydroquinones that are converted to quinones, producing reactive oxygen species.
Comparison with Similar Compounds
- Catechol (benzene-1,2-diol)
- Hydroquinone (benzene-1,4-diol)
- Phenol (hydroxybenzene)
Comparison:
- Catechol: Similar to resorcinol but with hydroxyl groups at the 1,2-positions. It is more prone to oxidation due to the ortho-position of the hydroxyl groups.
- Hydroquinone: Has hydroxyl groups at the 1,4-positions, making it less reactive in substitution reactions compared to resorcinol.
- Phenol: Contains only one hydroxyl group, making it less reactive in oxidation and substitution reactions compared to resorcinol .
Resorcinol’s unique positioning of hydroxyl groups at the 1,3-positions makes it highly versatile in various chemical reactions and applications, distinguishing it from its isomers and other phenolic compounds.
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)benzene-1,3-diol |
InChI |
InChI=1S/C13H12O3/c1-16-11-5-2-9(3-6-11)12-7-4-10(14)8-13(12)15/h2-8,14-15H,1H3 |
InChI Key |
QYQMHWNFXIXZGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-fluoro-3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine](/img/structure/B10832147.png)
![N-[(1S)-1-[[4-[(2S)-2-[[(2,4-dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide; N-((S)-1-(4-((S)-2-(2,4-Dichlorophenylsulfonamido)-3-hydroxypropanoyl)piperazin-1-yl)-4-methyl-1-oxopentan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B10832152.png)

![2-acetyl-7-chlorobenzo[f][1]benzofuran-4,9-dione](/img/structure/B10832182.png)
![2-Benzoyl-8-hydroxybenzo[f][1]benzothiole-4,9-dione](/img/structure/B10832187.png)
![2-Acetyl-7-fluorobenzo[f][1]benzofuran-4,9-dione](/img/structure/B10832194.png)



![n-Imidazo[1,2-d][1,2,4]thiadiazol-3-yl-n-(6-{[(2-nitrophenyl)sulfonyl]amino}hexyl)glycine](/img/structure/B10832213.png)
![2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide;(3S)-3-[[2-[(3S)-3-[2-[5-ethyl-6-(methylamino)pyridin-2-yl]ethyl]-2-oxopyrrolidin-1-yl]acetyl]amino]-3-pyridin-3-ylpropanoic acid](/img/structure/B10832225.png)
![10-[2-(Dimethylamino)ethylamino]-10-oxodecanoic acid](/img/structure/B10832227.png)
![5-[3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B10832228.png)
